N-(2-chloro-6-methylphenyl)benzamide
Description
N-(2-chloro-6-methylphenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 2-position and a methyl group at the 6-position on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing tyrosine kinase inhibitors, such as dasatinib (a BCR-ABL and SRC family kinase inhibitor) .
Properties
CAS No. |
10286-86-9 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-6-5-9-12(15)13(10)16-14(17)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17) |
InChI Key |
KCMJCTKSNLUIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)benzamide typically involves the condensation of 2-chloro-6-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzamide group can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of N-(2-substituted-6-methylphenyl)benzamide derivatives.
Oxidation: Formation of N-(2-chloro-6-carboxyphenyl)benzamide or N-(2-chloro-6-formylphenyl)benzamide.
Reduction: Formation of N-(2-chloro-6-methylphenyl)benzylamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent-Driven Pharmacological Activity
Table 1: Substituent Effects on Anticonvulsant Activity
| Compound Name | Substituents (Position) | MES Test Potency (vs. Phenytoin) | Reference |
|---|---|---|---|
| N-(2-chloro-6-methylphenyl)benzamide | Cl (2), CH₃ (6) | 3× | [1] |
| 4-Nitro-N-(2,6-dimethylphenyl)benzamide | NO₂ (4), CH₃ (2,6) | 2× | [1] |
| 2-Chloro-N-(2-ethyl-6-methylphenyl)benzamide | Cl (2), CH₂CH₃ (2), CH₃ (6) | Not reported | [18] |
Key Findings :
Physicochemical and Structural Comparisons
Table 2: Physicochemical Properties
Structural Insights :
- Dihedral angles between the benzamide and substituted phenyl rings influence molecular packing and bioavailability. For example, the 68.39° angle in this compound suggests moderate planarity, facilitating membrane penetration .
- Halogen substitutions (Cl, F) improve metabolic stability and target binding compared to non-halogenated analogues .
Table 3: Therapeutic Derivatives
Mechanistic Notes:
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